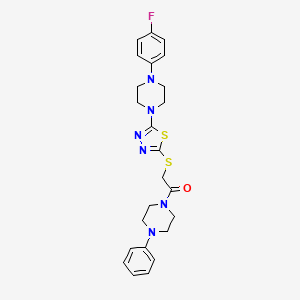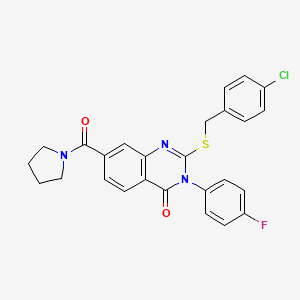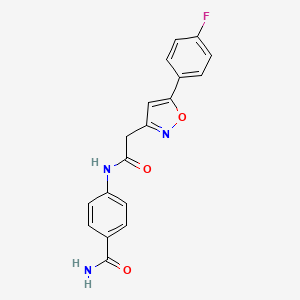![molecular formula C12H9ClF3N3S B2543175 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-cyclopropyl-1,3-thiazol-2-amine CAS No. 2059278-73-6](/img/structure/B2543175.png)
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-cyclopropyl-1,3-thiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-cyclopropyl-1,3-thiazol-2-amine is a useful research compound. Its molecular formula is C12H9ClF3N3S and its molecular weight is 319.73. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Tautomeric Behavior and Electron Donating Property
N-(Pyridin-2-yl)thiazol-2-amine and related compounds exhibit dynamic tautomerism and can possess divalent N(I) character. Quantum chemical analysis reveals competitive isomeric structures, with some exhibiting electron donating properties. This feature can be crucial in designing molecules with specific electronic attributes for applications in molecular electronics or as part of active sites in catalysis. The study provides detailed insights into electron distribution, tautomeric preferences, and protonation energy, highlighting the structural versatility of thiazol-2-amine derivatives (Bhatia, Malkhede, & Bharatam, 2013).
Metal-free Oxidative C–H Functionalization
The synthesis of biologically potent N-(pyridin-2-yl)benzo[d]thiazol-2-amines through metal-free oxidative C–S bond formation represents a significant advancement in organic synthesis. Utilizing phenyliodine(III) bis(trifluoroacetate) as the oxidant, this method features a broad substrate scope, short reaction times, and simplified product purification. Such strategies are vital for efficiently constructing complex molecules for pharmaceutical research and material science (Mariappan, Rajaguru, Roja, Muthusubramanian, & Bhuvanesh, 2016).
Anticancer and Antimicrobial Applications
Research into the synthesis of 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, 1,2,4-triazoles, and Mannich bases derived from pyridin-yl compounds has shown significant anticancer and antimicrobial activities. The Mannich bases, in particular, exhibited potent cytotoxicity against various cancer cell lines, suggesting their potential as lead compounds in cancer therapy. Such findings underscore the importance of these chemical structures in developing new therapeutic agents (Abdo & Kamel, 2015).
Synthesis of Heterocyclic Compounds
The ability to synthesize diverse heterocyclic compounds, such as pyrazolo[3,4-b]pyridines with potential antifungal and antibacterial properties, highlights the versatile application of pyridin-yl and thiazol-2-amine derivatives in medicinal chemistry. Such compounds, particularly those with substituted thioureas, show excellent biological activity, offering new avenues for drug development (Narayana, Raj, Ashalatha, & Kumari, 2007).
Wirkmechanismus
Target of Action
The primary target of the compound 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-cyclopropyl-1,3-thiazol-2-amine is bacterial phosphopantetheinyl transferases (PPTases) . PPTases are enzymes that catalyze a post-translational modification essential to bacterial cell viability and virulence .
Mode of Action
This compound interacts with its target, the bacterial PPTases, by inhibiting their function . This inhibition is achieved at submicromolar concentrations, and interestingly, the compound shows no activity towards the human orthologue of PPTases .
Biochemical Pathways
By inhibiting PPTases, this compound affects the biochemical pathways that rely on the post-translational modifications catalyzed by these enzymes . This results in the attenuation of secondary metabolism in bacteria .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of this compound have been studied in vitro . Additionally, its in vivo pharmacokinetic profiles have been examined . These studies contribute to our understanding of the compound’s bioavailability .
Result of Action
The inhibition of PPTases by this compound leads to a thwarting of bacterial growth . An advanced analogue of this compound was found to attenuate the production of a PPTase-dependent metabolite when applied to Bacillus subtilis at sublethal doses . The compound also exhibits antibacterial activity against methicillin-resistant Staphylococcus aureus .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, chemical genetic studies have implicated efflux as a mechanism for resistance in Escherichia coli . This suggests that the compound’s action can be affected by the bacterial cell’s internal environment and its ability to expel the compound .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-cyclopropyl-1,3-thiazol-2-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as a potent inhibitor of bacterial phosphopantetheinyl transferase, an enzyme essential for bacterial cell viability and virulence . This interaction inhibits the production of key metabolites necessary for bacterial growth, thereby thwarting bacterial proliferation .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. In bacterial cells, it has been shown to attenuate the production of Sfp-PPTase-dependent metabolites, which are crucial for cell wall assembly and virulence . This compound also exhibits antibacterial activity without causing rapid cytotoxic responses in human cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It inhibits the enzyme phosphopantetheinyl transferase by binding to its active site, thereby preventing the enzyme from catalyzing its normal reactions . This inhibition leads to a reduction in the production of essential metabolites, ultimately affecting bacterial cell viability and virulence .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under various conditions, maintaining its inhibitory activity over extended periods . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained antibacterial effects without significant degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits bacterial growth without causing adverse effects . At higher doses, it may exhibit toxic effects, highlighting the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as phosphopantetheinyl transferase, affecting the synthesis of key metabolites . This interaction disrupts the normal metabolic flux, leading to a reduction in the levels of essential metabolites required for bacterial cell viability .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation within different cellular compartments . The compound’s distribution is crucial for its effectiveness in inhibiting bacterial growth and ensuring its availability at the target sites .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization ensures that the compound exerts its inhibitory effects precisely where needed, enhancing its overall efficacy .
Eigenschaften
IUPAC Name |
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-cyclopropyl-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClF3N3S/c13-8-3-6(12(14,15)16)4-17-10(8)9-5-20-11(19-9)18-7-1-2-7/h3-5,7H,1-2H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEYUXSQTALFLFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=NC(=CS2)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClF3N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-acetylphenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2543101.png)
![N-(3-ethoxypropyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2543102.png)
![2,4-dimethyl-5-oxo-5H-chromeno[3,4-c]pyridine-1-carbonitrile](/img/structure/B2543103.png)
![2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2543104.png)


![3-methoxy-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzamide](/img/structure/B2543108.png)
![6-{[(4-chlorophenyl)sulfanyl]methyl}-3-methylimidazo[2,1-b][1,3]thiazole](/img/structure/B2543110.png)
![2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2543111.png)

![2-((5-(4-(benzo[d][1,3]dioxole-5-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-isopropylacetamide](/img/structure/B2543115.png)
